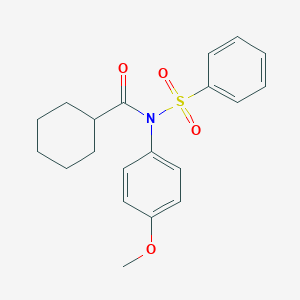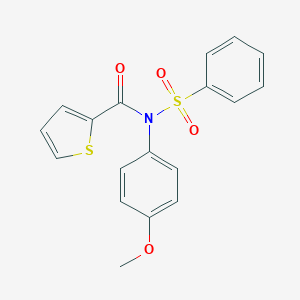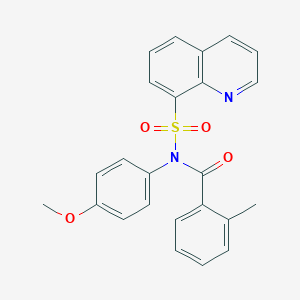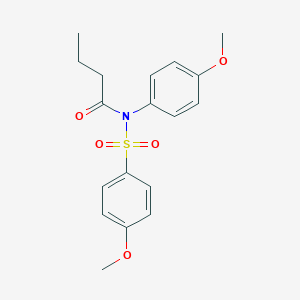![molecular formula C15H8BrF6NO2 B284124 N-[2-(3-bromophenoxy)-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B284124.png)
N-[2-(3-bromophenoxy)-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(3-bromophenoxy)-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide, commonly known as BTFA, is a chemical compound used in scientific research. It is a trifluoromethylated amide that has been synthesized to study its effects on biological systems. The compound has been shown to have potential applications in the fields of medicine, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of BTFA is not fully understood, but it is believed to act as an antioxidant and protect against oxidative stress. It has been shown to inhibit the activity of certain enzymes involved in the production of reactive oxygen species, which can cause damage to cells and tissues. BTFA may also modulate the activity of certain signaling pathways involved in cell growth and proliferation.
Biochemical and Physiological Effects:
BTFA has been shown to have various biochemical and physiological effects on biological systems. It has been shown to protect against oxidative stress and reduce inflammation. BTFA has also been shown to have neuroprotective effects and protect against the development of neurodegenerative diseases. Additionally, it has been shown to have anti-tumor effects and inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
BTFA has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity and is relatively safe to handle. However, there are also limitations to its use. It is a relatively new compound, and there is still much to be learned about its effects on biological systems. Additionally, its use may be limited by its cost and availability.
Orientations Futures
There are several future directions for research involving BTFA. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further research is needed to fully understand its mechanism of action and potential therapeutic applications. Additionally, BTFA may have applications in the development of new drugs and therapies for various diseases. Further research is also needed to investigate its effects on different types of cancer cells and its potential use in cancer treatment.
Méthodes De Synthèse
BTFA can be synthesized via a multi-step process starting with the reaction of 3-bromophenol with 2,2,2-trifluoroacetyl chloride in the presence of a base. The resulting intermediate is then reacted with 2,5-difluorophenol in the presence of a catalyst to form the final product, BTFA. The synthesis of BTFA is a relatively complex process that requires specialized equipment and expertise in organic chemistry.
Applications De Recherche Scientifique
BTFA has been used in various scientific research applications, such as studying the mechanism of action of certain drugs and investigating the effects of oxidative stress on biological systems. It has been shown to have potential applications in the treatment of diseases such as cancer, Alzheimer's, and Parkinson's. BTFA has also been used in the development of new drugs and therapies.
Propriétés
Formule moléculaire |
C15H8BrF6NO2 |
|---|---|
Poids moléculaire |
428.12 g/mol |
Nom IUPAC |
N-[2-(3-bromophenoxy)-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C15H8BrF6NO2/c16-9-2-1-3-10(7-9)25-12-5-4-8(14(17,18)19)6-11(12)23-13(24)15(20,21)22/h1-7H,(H,23,24) |
Clé InChI |
UFKUKYVTJBITPP-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Br)OC2=C(C=C(C=C2)C(F)(F)F)NC(=O)C(F)(F)F |
SMILES canonique |
C1=CC(=CC(=C1)Br)OC2=C(C=C(C=C2)C(F)(F)F)NC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3-chlorophenyl)-N-(4-morpholin-4-ylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B284041.png)

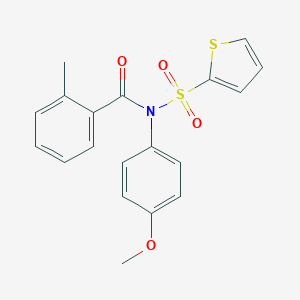
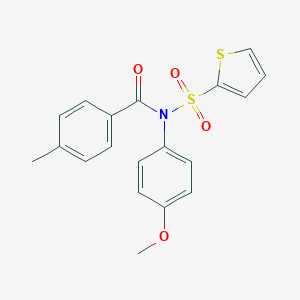

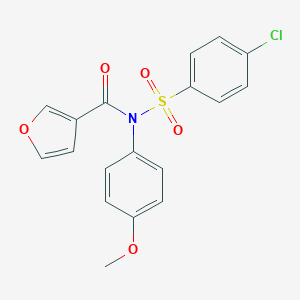

![N-(3-{[(3,4-dichlorophenyl)sulfonyl]amino}-4-methoxyphenyl)nicotinamide](/img/structure/B284057.png)
